[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid, with the molecular formula and a molecular weight of 330.7 g/mol, is a compound of significant interest in chemical research. It is categorized as a derivative of coumarin, which is known for its diverse biological activities and therapeutic potentials. This compound typically exhibits a purity of around 95% and is utilized in various scientific applications, including pharmacological studies and synthesis of other chemical entities .
The synthesis of [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid can be achieved through several methods, often involving the reaction of ethyl acetoacetate with resorcinol. The process typically requires heating and stirring to ensure complete dissolution and reaction of the reactants. Detailed methodologies may vary, but they generally include the following steps:
This approach highlights the versatility in synthesizing coumarin derivatives, which can be tailored by modifying substituents on the chromenone structure .
The molecular structure of [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid features a chromenone backbone with various substituents influencing its properties and reactivity. The compound can be represented using different notations:
InChI=1S/C17H11ClO5/c18-13-6-12-11(10-4-2-1-3-5-10)7-17(21)23-14(12)8-15(13)22-9-16(19)20/h1-8H,9H2,(H,19,20)
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC(=O)O
These representations provide insights into the spatial arrangement of atoms within the molecule, crucial for understanding its reactivity and interactions with biological targets .
[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid participates in various chemical reactions typical for coumarin derivatives. Key reactions include:
These reactions are essential for developing new derivatives with improved pharmacological properties .
The mechanism of action for [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yloxy]acetic acid involves several biochemical pathways. As a coumarin derivative, it may exhibit:
The specific pathways can vary based on structural modifications and biological contexts .
The physical properties of [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yloxy]acetic acid include:
Chemical properties include:
These properties are critical for practical applications in laboratory settings .
[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yloxy]acetic acid has several scientific uses:
The ongoing research into this compound highlights its potential as a valuable tool in medicinal chemistry and related fields .
The synthesis of [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid hinges on modular strategies that sequentially construct the coumarin core and introduce the oxyacetic acid side chain. Two primary routes dominate:
Table 1: Key Synthetic Routes to Coumarin-Oxyacetic Acid Intermediates
| Starting Material | Reaction Type | Product | Yield (%) |
|---|---|---|---|
| 2-Hydroxy-5-chloro benzaldehyde | Knoevenagel condensation | 6-Chloro-4-phenylcoumarin-7-ol | 85–92 |
| 7-Hydroxy-4-phenylcoumarin | O-Alkylation | Ethyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate | 78–88 |
Regioselectivity is paramount for introducing chlorine at C6 and phenyl at C4:
The oxyacetic acid chain serves as a handle for further derivatization:
Solvent polarity and catalyst design critically influence reaction efficiency:
Table 2: Solvent and Catalyst Impact on Key Reactions
| Reaction | Optimal Solvent | Catalyst | Yield/Selectivity | Effect |
|---|---|---|---|---|
| Knoevenagel condensation | Deep eutectic solvent | ZnCl₂ | 96% | Lowers Eₐ, recyclable |
| O-Alkylation | Acetone | K₂CO₃ | 88% | Regioselective C7 functionalization |
| Cyclodehydration | Diglyme | H-Mordenite | 90% | Eₐ reduction by 33% vs. hydrocarbons |
Sustainable methodologies are increasingly pivotal:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4